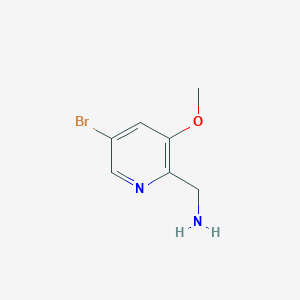

(5-Bromo-3-methoxypyridin-2-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "(5-Bromo-3-methoxypyridin-2-yl)methanamine" is a chemical of interest in various research contexts due to its potential biological activity and role as a building block in chemical synthesis. The papers provided discuss related compounds and their synthesis, structure, and potential applications in biological systems.

Synthesis Analysis

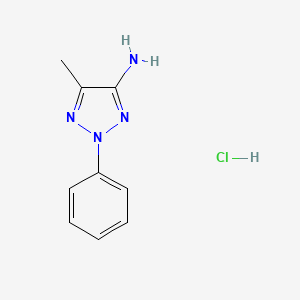

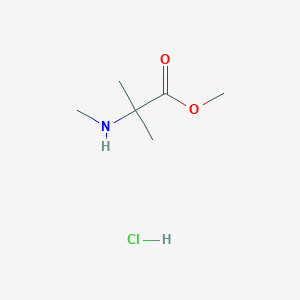

The synthesis of related compounds involves multiple steps, including regioselective reactions, nucleophilic substitutions, and bromination. For instance, an efficient synthesis route for a derivative, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, was achieved with an overall yield of 67% by treating methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide, followed by methoxylation, oxidation, and nucleophilic substitution with methylamine, and finally bromination .

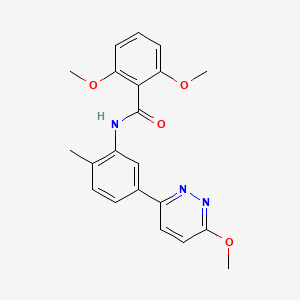

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques such as single-crystal X-ray diffraction, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, lanthanide complexes with 2-bromo-5-methoxybenzoic acid were found to form a 3D supramolecular network through hydrogen bond interactions and π–π stacking .

Chemical Reactions Analysis

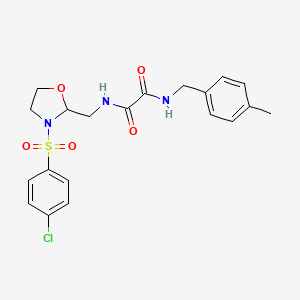

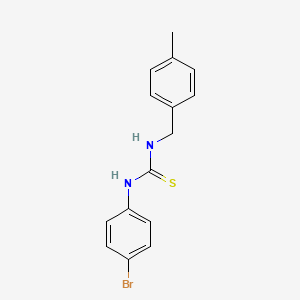

The chemical reactivity of such compounds is influenced by the presence of functional groups that can participate in various reactions. The bromo and methoxy groups, for instance, are key functionalities that allow for further chemical transformations, such as the formation of azetidine derivatives, which have shown antibacterial and antifungal activity .

Physical and Chemical Properties Analysis

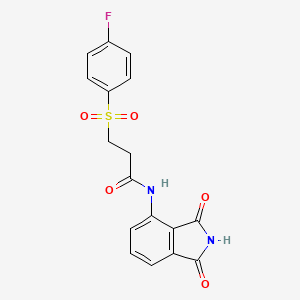

The physical and chemical properties of these compounds, such as their thermodynamic properties and luminescence behaviors, are crucial for their potential applications. The lanthanide complexes mentioned exhibit luminescence, which could be leveraged in materials science and bioimaging . The stability and solubility of these compounds are also important for their practical use in biological systems or as pharmaceuticals .

Scientific Research Applications

Synthesis and Biological Evaluation

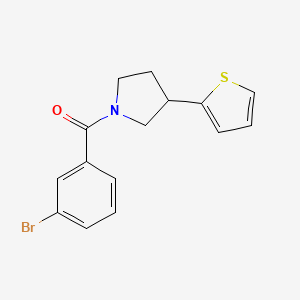

The derivative of (5-Bromo-3-methoxypyridin-2-yl)methanamine has been synthesized and evaluated for biological activities. For instance, a study focused on synthesizing a novel azetidine derivative, which exhibited acceptable antibacterial and antifungal activities, highlighting its potential in developing new antimicrobial agents (Rao, Prasad, & Rao, 2013).

Antimicrobial Activities

In another study, derivatives of 5-bromo-2-methoxypyridine were prepared and evaluated for their in vitro antibacterial and antifungal activities. This research demonstrated that most compounds showed moderate to very good antibacterial and antifungal activities, comparable to first-line drugs, thus suggesting potential applications in treating infections (Thomas, Adhikari, & Shetty, 2010).

Synthesis of Pharmaceutical Intermediates

A study outlined an efficient synthesis method for a carboxylic acid moiety of a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, demonstrating the compound's significance in synthesizing intermediates for pharmaceutical applications (Hirokawa, Horikawa, & Kato, 2000).

Mechanism of Action

Safety and Hazards

The safety information for “(5-Bromo-3-methoxypyridin-2-yl)methanamine” indicates that it is dangerous. The compound has hazard statements H302, H314, and H335, which indicate that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

properties

IUPAC Name |

(5-bromo-3-methoxypyridin-2-yl)methanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-11-7-2-5(8)4-10-6(7)3-9/h2,4H,3,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPMZDHQFIWMNCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Br)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2552706.png)

![4-chloro-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2552707.png)

![3-[(6-Amino-2-methylpyrimidin-4-yl)amino]benzoic acid](/img/structure/B2552708.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2552724.png)

![Ethyl 2-{1-[(4-chloroanilino)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2552727.png)

![N-tert-butyl-2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide](/img/structure/B2552728.png)